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molecular formula C9H13NO2S B1594720 n-Isopropylbenzenesulfonamide CAS No. 5339-69-5

n-Isopropylbenzenesulfonamide

Cat. No. B1594720
M. Wt: 199.27 g/mol
InChI Key: QKIWHADSHFVRFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08084448B2

Procedure details

To a solution of isopropylamine (4.2 g, 70.6 mmol) in methylene chloride (50 mL) at 0-5° C. is added dropwise a solution of benzenesulfonyl chloride (5.0 g, 28.3 mmol) in methylene chloride (10 mL). After stirring the mixture at RT for 2 h, the solvent is removed under reduced pressure and 1N HCl is added to the residue. The mixture is extracted with EtOAc and the organic phase is washed with brine then dried over magnesium sulfate. The solvent is removed under reduced pressure to give the title compound as a pale yellow oil.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]([NH2:4])([CH3:3])[CH3:2].[C:5]1([S:11](Cl)(=[O:13])=[O:12])[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1>C(Cl)Cl>[CH:1]([NH:4][S:11]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:13])=[O:12])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
C(C)(C)N
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the mixture at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is removed under reduced pressure and 1N HCl
ADDITION
Type
ADDITION
Details
is added to the residue
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with EtOAc
WASH
Type
WASH
Details
the organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)NS(=O)(=O)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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